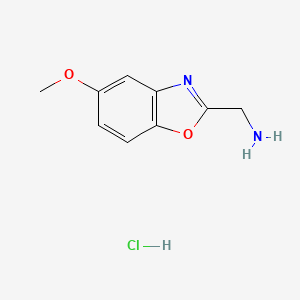
(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis studies
Biology: In the study of enzyme interactions and protein modifications
Industry: Used in the development of biochemical assays and diagnostic tools
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride typically involves the reaction of 5-methoxy-2-aminobenzoxazole with formaldehyde and hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Aqueous or organic solvents like ethanol
Catalysts: Acidic catalysts such as hydrochloric acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: to maintain consistent reaction conditions
Purification steps: such as crystallization or recrystallization to obtain high-purity product
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the benzoxazole ring.
Substitution: Nucleophilic substitution reactions are common, especially at the amine group.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Formation of corresponding quinones
Reduction: Formation of reduced benzoxazole derivatives
Substitution: Formation of substituted amine derivatives
Mecanismo De Acción
The mechanism of action of (5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by:
Binding to active sites: on enzymes, altering their catalytic activity
Interacting with receptors: , influencing signal transduction pathways
Comparación Con Compuestos Similares
- (5-Methoxy-1,3-benzoxazol-2-yl)methylamine
- (5-Methoxy-1,3-benzoxazol-2-yl)ethylamine
- (5-Methoxy-1,3-benzoxazol-2-yl)propylamine
Comparison:
- Structural Differences: The primary difference lies in the length and nature of the alkyl chain attached to the benzoxazole ring.
- Reactivity: The presence of different alkyl groups can influence the reactivity and stability of the compounds.
- Applications: While all these compounds have similar applications in research, their specific uses may vary based on their chemical properties.
Propiedades
IUPAC Name |
(5-methoxy-1,3-benzoxazol-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8;/h2-4H,5,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNGLTRYHBKJOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


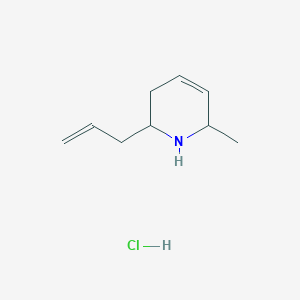
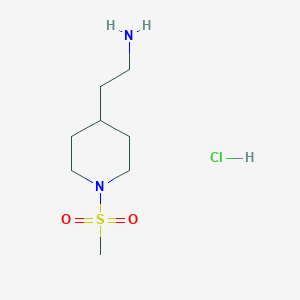
![2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3085611.png)
![{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B3085615.png)
amine hydrochloride](/img/structure/B3085627.png)
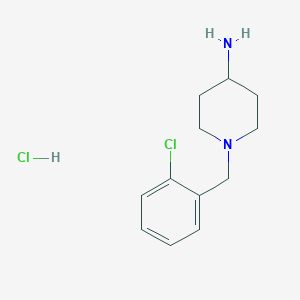

![Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3085642.png)
![[2-(4-Bromo-2,6-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3085650.png)
![[2-(4-Fluorophenoxy)phenyl]amine hydrochloride](/img/structure/B3085654.png)
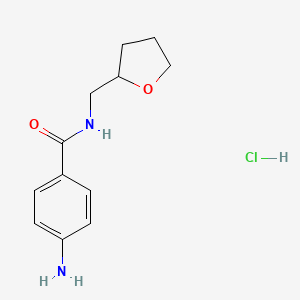
![(Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B3085666.png)

![Propyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085676.png)
